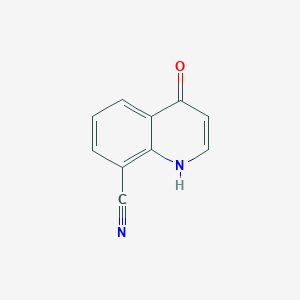

4-Hydroxy-8-cyanoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERFNFGHIWLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564078 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-55-6, 848128-91-6 | |

| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-8-cyanoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The 4-hydroxyquinoline scaffold, in particular, is a key structural motif in various biologically active molecules. The introduction of a cyano (-CN) group at the 8-position can significantly modulate the electronic properties, chelating ability, and biological activity of the quinoline ring system. This guide outlines a plausible synthetic pathway for 4-hydroxy-8-cyanoquinoline and details its expected characterization profile.

Proposed Synthesis of this compound

A two-step synthetic approach is proposed, commencing with the synthesis of the key intermediate, 8-amino-4-hydroxyquinoline, followed by the conversion of the amino group to a cyano group via a Sandmeyer reaction.

Step 1: Synthesis of 8-amino-4-hydroxyquinoline

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2][3] In this proposed synthesis, 1,3-diaminobenzene will be reacted with ethyl acetoacetate. The reaction is expected to proceed via the more nucleophilic amino group at the 1-position, followed by thermal cyclization to yield 8-amino-4-hydroxy-2-methylquinoline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1,3-diaminobenzene (1 equivalent) in a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a high temperature (typically 250-260 °C) for 2-3 hours to facilitate the condensation and subsequent cyclization. Water and ethanol will be collected in the Dean-Stark trap.

-

Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate out of the solvent. Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 8-amino-4-hydroxy-2-methylquinoline.

Step 2: Synthesis of this compound from 8-amino-4-hydroxyquinoline (Sandmeyer Reaction)

The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl cyanide using copper(I) cyanide.

Experimental Protocol:

-

Diazotization:

-

Suspend 8-amino-4-hydroxyquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

-

Caption: Proposed two-step synthesis of this compound.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the characterization of this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | d | ~5.0 |

| H-3 | ~6.5 | d | ~5.0 |

| H-5 | ~7.8 | d | ~8.0 |

| H-6 | ~7.5 | t | ~8.0 |

| H-7 | ~7.9 | d | ~8.0 |

| OH | ~11.5 | br s | - |

Predicted in DMSO-d₆. The chemical shifts are estimated based on data for 4-hydroxyquinoline and other substituted quinolines.[4]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~142 |

| C-5 | ~128 |

| C-6 | ~126 |

| C-7 | ~135 |

| C-8 | ~110 |

| C-8a | ~148 |

| CN | ~118 |

Predicted in DMSO-d₆. The chemical shifts are estimated based on known quinoline derivatives.[5]

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (intramolecular H-bond) | 3200-2800 | Broad |

| C≡N stretch | ~2230 | Medium-Strong |

| C=C and C=N stretch (aromatic) | 1620-1450 | Multiple, Medium-Strong |

| C-O stretch (phenol) | ~1250 | Strong |

| C-H bend (aromatic) | 900-700 | Multiple, Medium-Strong |

The presence of a strong, broad O-H stretch and a sharp C≡N stretch would be key diagnostic peaks.[6][7]

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 170 | Molecular Ion |

| [M-HCN]⁺ | 143 | Loss of hydrogen cyanide |

| [M-CO]⁺ | 142 | Loss of carbon monoxide |

The molecular ion peak at m/z 170 would be the most indicative feature. Fragmentation patterns are typical for quinoline alkaloids.[8][9]

Characterization Workflow

Caption: General workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed two-step synthesis, utilizing the Conrad-Limpach and Sandmeyer reactions, is based on well-established and reliable organic chemistry transformations. The predicted characterization data offers a valuable reference for researchers aiming to synthesize and identify this novel quinoline derivative. Experimental validation of this proposed route and characterization is encouraged to contribute to the growing body of knowledge on quinoline chemistry.

References

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. researchgate.net [researchgate.net]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-hydroxy-8-cyanoquinoline: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development. It details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxy-8-cyanoquinoline. Additionally, it outlines generalized experimental protocols and visualizes a typical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. It's important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their corresponding 4-quinolone form. The presented data will consider features of both potential tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆, which can help in observing exchangeable protons such as the hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |

| > 11.0 | br s | 1H | 4-OH or 1-NH | Broad signal, exchangeable with D₂O. Position is highly dependent on solvent and concentration. Based on 4-hydroxyquinoline.[1] |

| ~ 8.3 - 8.5 | d | 1H | H-5 | Expected to be a doublet, deshielded by the adjacent nitrogen and peri-effect of the cyano group. |

| ~ 8.1 - 8.3 | d | 1H | H-7 | Doublet, deshielded by the electron-withdrawing cyano group at C-8. |

| ~ 7.8 - 8.0 | dd or t | 1H | H-6 | Expected to be a doublet of doublets or a triplet, coupled to H-5 and H-7. |

| ~ 7.6 - 7.8 | d | 1H | H-2 | Influenced by the 4-OH/oxo group. Based on 4-hydroxyquinoline data.[1] |

| ~ 6.2 - 6.4 | d | 1H | H-3 | Significantly shielded, characteristic of the 4-quinolone system. Based on 4-hydroxyquinoline data.[1] |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Carbon Assignment | Notes |

| > 170 | C-4 | In the quinolone tautomer, this carbonyl-like carbon is highly deshielded. |

| ~ 145 - 150 | C-8a | Quaternary carbon at the ring fusion. |

| ~ 140 - 145 | C-2 | |

| ~ 130 - 135 | C-6 | |

| ~ 125 - 130 | C-5 | |

| ~ 120 - 125 | C-7 | |

| ~ 117 - 119 | -CN | Characteristic chemical shift for a nitrile carbon. |

| ~ 115 - 120 | C-4a | Quaternary carbon at the ring fusion. |

| ~ 105 - 110 | C-3 | |

| ~ 100 - 105 | C-8 | Carbon atom attached to the cyano group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | O-H / N-H | Stretching (H-bonded) |

| ~ 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| ~ 2230 | Strong, Sharp | C≡N (Nitrile) | Stretching |

| ~ 1680 - 1650 | Strong | C=O (Amide) | Stretching (from quinolone tautomer) |

| ~ 1620 - 1450 | Medium-Strong | C=C / C=N | Ring Stretching |

| ~ 1400 - 1200 | Medium | C-O / C-N | Stretching |

| < 900 | Medium-Strong | Aromatic C-H | Out-of-plane Bending |

The presence of a strong, sharp peak around 2230 cm⁻¹ would be a definitive indicator of the cyano group.[2] A broad band in the 3500-3200 cm⁻¹ region would suggest the hydroxyl group, while a strong absorption around 1660 cm⁻¹ would indicate the presence of the quinolone tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 171 | [M+H]⁺ | Expected molecular ion peak in positive ESI mode. |

| 170 | [M]⁺˙ | Expected molecular ion peak in EI mode. (Molecular Formula: C₁₀H₆N₂O, MW: 170.17) |

| 142 | [M-CO]⁺˙ | Loss of carbon monoxide from the quinolone form is a common fragmentation pathway for such structures. |

| 143 | [M-HCN]⁺˙ | Loss of hydrogen cyanide is another potential fragmentation. |

| 115 | [M-CO-HCN]⁺˙ | Subsequent loss of CO and HCN. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data, based on common practices for quinoline derivatives.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, or higher.[6]

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Alpha or JASCO FT/IR-4200.[4][6]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), a solid probe may be used.

-

Instrumentation: Employ a mass spectrometer appropriate for the desired ionization method, such as an LC-MS system with an ESI source (e.g., UHPLC-MSn Orbitrap) or a GC-MS with an EI source.[4]

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500). For tandem mass spectrometry (MS/MS), select the precursor ion ([M+H]⁺ or [M]⁺˙) and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The logical flow from sample synthesis to final structural confirmation can be visualized as follows. This diagram outlines the standard workflow for the spectroscopic characterization of a novel compound like this compound.

References

- 1. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]

Unraveling the Structure: A Technical Guide to the Crystallographic Analysis of 4-hydroxy-8-cyanoquinoline

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 4-hydroxy-8-cyanoquinoline. Following a comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), it has been determined that the specific crystal structure for this compound has not yet been reported.

This document, therefore, serves as a foundational guide for researchers aiming to elucidate this structure. It provides known chemical properties of the target compound, outlines established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of similar quinoline derivatives, and presents a hypothetical signaling pathway to contextualize its potential biological significance.

Compound Identification

While crystallographic data is unavailable, the fundamental chemical properties of this compound have been established.

| Property | Value | Source |

| CAS Number | 848128-91-6 | |

| Molecular Formula | C₁₀H₆N₂O | |

| Molecular Weight | 170.17 g/mol | |

| Canonical SMILES | C1=CC=C2C(=C1C#N)N=CC(=O)C2 | |

| InChI Key | Not available |

General Experimental Protocols for Structure Determination

The following sections detail generalized yet comprehensive methodologies that can be employed to determine the crystal structure of this compound, based on established practices for analogous compounds.

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For a compound like this compound, a multi-step synthesis would likely be required. A plausible approach could be adapted from known quinoline syntheses, such as the Conrad-Limpach reaction or Gould-Jacobs reaction, followed by functional group manipulations to introduce the cyano group at the C8 position.

Hypothetical Synthetic Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine a suitable 2-amino-benzonitrile with diethyl malonate.

-

Condensation: Heat the reaction mixture at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 2-4 hours) to facilitate the initial condensation reaction.

-

Cyclization: Increase the temperature of the reaction mixture (e.g., to 250 °C) to induce thermal cyclization, forming the quinoline ring system. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solidified reaction mixture is triturated with a suitable solvent (e.g., diethyl ether) to remove high-boiling point impurities.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF) to yield pure this compound.

Single Crystal Growth

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several techniques can be employed, and the optimal method often requires empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed chamber containing a larger volume of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

X-ray Crystallographic Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head, typically using cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined, often using direct methods or Patterson methods, which leads to an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions, and thermal parameters of the atoms are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

Hypothetical Crystallographic Data

Upon successful X-ray diffraction analysis, a set of crystallographic data would be obtained. The following table presents an example of such data for a related quinoline derivative, 8-hydroxyquinoline, to illustrate the expected format and parameters. This data is for illustrative purposes only and does not represent the actual data for this compound.

| Parameter | Illustrative Value (for 8-hydroxyquinoline) |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| α (°) | 90 |

| β (°) | 90.718 (6) |

| γ (°) | 90 |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

| Calculated density (g/cm³) | 1.423 |

| R-factor (%) | 3.9 |

Visualizing Methodologies and Potential Pathways

To further aid in the conceptualization of the research process and the compound's potential biological relevance, the following diagrams are provided.

Caption: Workflow for Crystal Structure Determination.

Given that many quinoline derivatives exhibit biological activity by interacting with various cellular pathways, a hypothetical signaling pathway is presented below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical Inhibition of a Pro-Survival Pathway.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its determination. By following established protocols for synthesis, crystallization, and X-ray diffraction, researchers can successfully uncover the precise three-dimensional arrangement of this molecule. Such a discovery would be a valuable contribution to the fields of chemistry and medicinal

Probing the Luminescent Potential: A Technical Guide to the Quantum Yield of 4-Hydroxy-8-Cyanoquinoline

For Researchers, Scientists, and Drug Development Professionals

Understanding Quantum Yield in the Context of Hydroxyquinolines

Fluorescence quantum yield (Φf) is a fundamental measure of a molecule's fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed.[1] A high quantum yield is often a prerequisite for applications requiring bright fluorescent reporters. The quantum yield of hydroxyquinoline derivatives is profoundly influenced by their molecular structure and the surrounding environment.[1]

8-Hydroxyquinoline, the parent compound, is itself weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[2][3] This non-radiative decay pathway effectively quenches fluorescence. However, the introduction of various substituents can dramatically alter the photophysical properties. For instance, the formation of metal chelates with 8-hydroxyquinoline can significantly enhance fluorescence by increasing the molecule's rigidity and inhibiting non-radiative decay.[2][3]

Furthermore, many substituted amino-quinoline derivatives exhibit solvatochromism, where their fluorescence quantum yield is highly dependent on the polarity of the solvent.[4][5] Typically, these "push-pull" systems, which contain both electron-donating and electron-withdrawing groups, display high quantum yields in non-polar solvents, while their fluorescence is significantly quenched in polar environments.[4][5] Given the presence of a hydroxyl group (electron-donating) and a cyano group (electron-withdrawing) in 4-hydroxy-8-cyanoquinoline, it is reasonable to hypothesize that this compound may also exhibit solvent-dependent fluorescence properties.

Quantitative Data on Related Hydroxyquinoline Derivatives

To provide a comparative context, the following table summarizes the quantum yield data for several 8-hydroxyquinoline derivatives. This data highlights the significant impact of substitution and solvent on fluorescence efficiency.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| 8-Hydroxyquinoline (8-HQ) | Acetonitrile | Very low | |

| 8-HQ in polar aprotic solvents | DMF, DMSO | High | |

| TFMAQ-8Ph (a push-pull derivative) | n-Hexane | 0.57 | [5] |

| TFMAQ-8Ph (a push-pull derivative) | DMSO | < 0.01 | [5] |

| TFMAQ-8-t-BuPh (a push-pull derivative) | n-Hexane | Not specified | [4] |

| TFMAQ-8-t-BuPh (a push-pull derivative) | Polar solvents | Quenched | [4] |

| TFMAQ-8-OMePh (a push-pull derivative) | n-Hexane | High | [4] |

| TFMAQ-8-OMePh (a push-pull derivative) | Polar solvents | Quenched | [4] |

Note: "TFMAQ" refers to push-pull type fluorescent amino-quinoline derivatives.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield of this compound can be determined using two primary methods: the absolute method and the relative method.[1][6] The relative method is more commonly employed due to its simpler instrumentation requirements.[1]

Relative Quantum Yield Measurement

This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[1][7]

Materials and Instrumentation:

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.[1]

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.[1]

-

Fluorescence Standard: A compound with a stable and well-documented quantum yield that absorbs and emits in a similar spectral region to the sample.[1]

-

High-purity solvents.

-

Quartz cuvettes: 10 mm path length for fluorescence and potentially longer path lengths (20-50 mm) for absorbance to improve accuracy at low concentrations.[7][8]

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. scispace.com [scispace.com]

- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jasco-global.com [jasco-global.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. iss.com [iss.com]

Photophysical Properties of 4-Hydroxy-8-Cyanoquinoline: A Technical Guide

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and as fluorescent probes. Their photophysical properties are of particular interest for applications in sensing, imaging, and optoelectronics. This technical guide focuses on the anticipated photophysical characteristics of 4-hydroxy-8-cyanoquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold. The introduction of a hydroxyl group at the 4-position and a cyano group at the 8-position is expected to modulate the electronic and spectral properties of the parent molecule significantly.

The 4-hydroxy group can participate in keto-enol tautomerism and alter the electron density of the quinoline ring system. The 8-cyano group, being a strong electron-withdrawing group, is anticipated to influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to interesting solvatochromic and fluorescence properties.

Expected Photophysical Properties

The photophysical properties of this compound are predicted to be governed by the interplay of the quinoline core and the electronic effects of the hydroxy and cyano substituents.

Absorption and Emission Spectra

It is anticipated that this compound will exhibit absorption in the UV-A to the visible region, arising from π-π* and n-π* electronic transitions within the quinoline ring. The exact absorption and emission maxima are expected to be highly dependent on the solvent polarity. In nonpolar solvents, localized π-π* transitions are likely to dominate. In polar solvents, a redshift (bathochromic shift) in both absorption and emission spectra is expected due to the stabilization of the excited state through intramolecular charge transfer, a phenomenon often observed in push-pull systems.

The presence of the 4-hydroxy group may lead to dual emission in certain solvents, corresponding to the enol and keto tautomers. The cyano group at the 8-position is expected to enhance the electron-accepting nature of the quinoline nitrogen, further promoting ICT upon excitation.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| n-Hexane | 1.88 | ~340 | ~420 | ~5500 | ~0.4 | ~3.0 |

| Dichloromethane | 8.93 | ~355 | ~450 | ~6500 | ~0.3 | ~2.5 |

| Acetonitrile | 37.5 | ~365 | ~480 | ~7500 | ~0.2 | ~2.0 |

| Methanol | 32.7 | ~360 | ~490 | ~8000 | ~0.1 | ~1.5 |

| Water | 80.1 | ~370 | ~520 | ~9000 | < 0.1 | < 1.0 |

Note: The values in this table are hypothetical and are intended to illustrate the expected trends based on the behavior of similar substituted quinolines.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) and lifetime (τ) are critical parameters for assessing the efficiency of the fluorescence process. For this compound, these values are expected to be sensitive to the solvent environment. In non-polar solvents, a relatively high quantum yield is anticipated. However, in polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state, facilitated by the electron-withdrawing cyano group, could provide a non-radiative decay pathway, leading to a decrease in both quantum yield and fluorescence lifetime.

Experimental Protocols

To experimentally determine the photophysical properties of this compound, the following standard protocols would be employed.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process starting from a suitable quinoline precursor. A possible synthetic route could involve the introduction of a cyano group at the 8-position of a pre-existing 4-hydroxyquinoline derivative or the cyclization of appropriately substituted aniline and a β-keto ester.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectra would be recorded on a spectrophotometer.

-

Sample Preparation: Prepare stock solutions of this compound in various spectroscopic grade solvents (e.g., n-hexane, dichloromethane, acetonitrile, methanol, and water). Dilute the stock solutions to a concentration that gives an absorbance maximum between 0.5 and 1.0.

-

Measurement: Record the absorption spectra over a wavelength range of 250-600 nm, using the respective pure solvent as a blank. The wavelength of maximum absorption (λ_abs) is then determined.

Steady-State Fluorescence Spectroscopy

Fluorescence emission and excitation spectra would be recorded on a spectrofluorometer.

-

Sample Preparation: Use the same solutions prepared for the absorption measurements.

-

Emission Spectra: Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum over a wavelength range from λ_abs + 20 nm to 700 nm.

-

Excitation Spectra: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelength from 250 nm to λ_em - 20 nm.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) would be determined using a relative method with a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Measurement: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The absorbance of both solutions should be kept below 0.1 to avoid inner filter effects.

-

Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime (τ) would be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: Utilize a TCSPC system with a pulsed laser source for excitation and a sensitive detector.

-

Measurement: Excite the sample at λ_abs and collect the fluorescence decay profile.

-

Analysis: The decay data is fitted to a multi-exponential decay model to determine the fluorescence lifetime(s).

Visualizations

The following diagrams illustrate the key concepts and workflows related to the photophysical characterization of this compound.

Caption: Experimental workflow for the synthesis and photophysical characterization.

Caption: Jablonski diagram illustrating the potential excited-state dynamics.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust theoretical framework for understanding its likely photophysical properties. The presence of both a hydroxyl and a cyano group on the 8-hydroxyquinoline scaffold suggests a molecule with tunable, solvent-dependent absorption and emission characteristics. The experimental protocols outlined here represent the standard approach to fully characterize such a compound and validate the theoretical predictions. Further research into the synthesis and photophysical investigation of this compound is warranted to explore its potential in various applications.

The 8-Cyano Group's Influence on Quinoline Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated effects of an 8-cyano (-CN) substituent on the fluorescence properties of the quinoline scaffold. While direct and extensive experimental data for 8-cyanoquinoline is limited in publicly available literature, this document extrapolates from the well-established photophysical principles of quinoline and its derivatives to provide a comprehensive theoretical framework. The guide covers the electronic effects of the cyano group, expected changes in absorption and emission spectra, potential fluorescence quenching mechanisms, and detailed, generalized experimental protocols for the synthesis and photophysical characterization of such compounds. This document aims to serve as a valuable resource for researchers designing and evaluating novel quinoline-based fluorescent probes and therapeutic agents.

Introduction: The Quinoline Scaffold in Fluorescence Applications

Quinoline, a heterocyclic aromatic compound, is a fundamental building block in the development of fluorescent probes and pharmacologically active molecules. The inherent fluorescence of the quinoline ring system is highly sensitive to its chemical environment and substitution pattern. Substituents at various positions on the quinoline ring can dramatically alter its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime. The 8-position is particularly significant due to its proximity to the nitrogen atom, influencing the electronic landscape of the entire molecule.

This guide focuses on the specific effects of introducing a cyano (-CN) group at the 8-position. The cyano group is a strong electron-withdrawing group, and its placement at this position is expected to induce significant changes in the electronic and, consequently, the fluorescence characteristics of the quinoline core.

The Electronic Impact of the 8-Cyano Group

The cyano group exerts its influence on the quinoline ring through two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen atom in the cyano group leads to a strong electron-withdrawing inductive effect. This effect polarizes the sigma (σ) bonds, pulling electron density away from the quinoline ring.

-

Mesomeric Effect (-M): The cyano group can participate in resonance, withdrawing electron density from the π-system of the quinoline ring. This delocalization of π-electrons further reduces the electron density on the aromatic system.

The combination of these effects at the 8-position is anticipated to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the quinoline system. The extent of this energy level shift will dictate the changes in the absorption and emission properties.

Anticipated Photophysical Properties of 8-Cyanoquinoline

Based on the known properties of quinoline and the electronic nature of the cyano group, we can predict the following changes in the photophysical characteristics of 8-cyanoquinoline.

Absorption and Emission Spectra

The introduction of an electron-withdrawing group like the cyano group is expected to cause a bathochromic (red) shift in both the absorption and emission spectra of the quinoline core. This is because the cyano group can stabilize the excited state to a greater extent than the ground state, thereby reducing the energy gap for electronic transitions. However, the magnitude of this shift will also depend on the solvent polarity.

Fluorescence Quantum Yield and Lifetime

The effect of the 8-cyano group on the fluorescence quantum yield (Φf) and lifetime (τ) is more complex to predict. Generally, electron-withdrawing groups can sometimes lead to a decrease in fluorescence intensity through the promotion of non-radiative decay pathways.

One potential mechanism for fluorescence quenching in 8-cyanoquinoline is photoinduced electron transfer (PET) . In this process, the excited quinoline core could act as an electron donor, and the electron-deficient cyano group could act as an acceptor, leading to a non-fluorescent charge-separated state.

The following diagram illustrates the general principle of PET quenching:

Caption: Photoinduced Electron Transfer (PET) Quenching Mechanism.

Comparative Photophysical Data of Substituted Quinolines

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |

| Quinoline | Ethanol | ~313 | ~350 | ~0.03 | ~1.3 | General Knowledge |

| 8-Hydroxyquinoline | Ethanol | ~318 | ~520 | Low | - | |

| 8-Aminoquinoline | Ethanol | ~340 | ~480 | - | - | [1] |

| 8-Methoxyquinoline | - | - | - | - | - | - |

| 8-Cyanoquinoline (Predicted) | Ethanol | > 313 | > 350 | Potentially Low | - | Theoretical |

Note: The data for 8-hydroxyquinoline and 8-aminoquinoline can vary significantly with solvent and pH.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and photophysical characterization of 8-cyanoquinoline, based on standard laboratory practices for similar compounds.

Synthesis of 8-Cyanoquinoline

A common route for the synthesis of 8-cyanoquinoline is via the Sandmeyer reaction, starting from 8-aminoquinoline.

References

An In-depth Technical Guide on the Solubility of 4-hydroxy-8-cyanoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-hydroxy-8-cyanoquinoline in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed predictive analysis based on structurally related compounds, comprehensive experimental protocols for determining solubility, and a discussion of the molecular factors influencing its solubility profile. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar quinoline derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a hydroxyl group at the 4-position and a cyano group at the 8-position. The quinoline scaffold is a key pharmacophore in numerous biologically active compounds, and the specific functional groups of this derivative suggest its potential in medicinal chemistry and materials science. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the cyano group is a polar, electron-withdrawing moiety. These features are expected to significantly influence the molecule's solubility in various organic solvents, a critical parameter for its synthesis, purification, formulation, and biological activity.

Predicted Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. However, by examining the solubility of structurally analogous compounds, a qualitative and predictive solubility profile can be constructed. The presence of the polar hydroxyl and cyano groups suggests that this compound will exhibit favorable solubility in polar organic solvents.

Table 1: Predicted Qualitative and Analog Quantitative Solubility Data

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility of this compound | Rationale & Analog Data |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | The hydroxyl group can form strong hydrogen bonds with protic solvents. For a related compound, 5-chloro-8-hydroxyquinoline, the mole fraction solubility at 298.15 K is 0.0042 in Methanol and 0.0058 in Ethanol[1]. The additional polar cyano group in the target molecule is expected to enhance solubility in these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Highly Soluble | These solvents are excellent at solvating polar molecules. DMSO is a powerful solvent for a wide range of organic compounds[2][3]. 8-hydroxyquinoline is known to be soluble in acetone[4]. The mole fraction solubility of 5-chloro-8-hydroxyquinoline in acetone at 298.15 K is 0.0200[1]. |

| Non-Polar | Toluene, Benzene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is high, making it unlikely to dissolve significantly in non-polar solvents. While the quinoline core has some aromatic character, the polar functional groups dominate. 8-hydroxyquinoline is soluble in benzene[4]. |

| Chlorinated | Chloroform, Dichloromethane | Moderately Soluble | These solvents have intermediate polarity and can solvate a range of organic molecules. 8-hydroxyquinoline is soluble in chloroform[4]. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, standardized experimental methods are essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate using an orbital shaker for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution to a known volume with the same solvent. This dilution step is necessary to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

HPLC Method: Develop a method with a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation and peak shape.

-

UV-Vis Method: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: General experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Logical relationship of factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, a predictive analysis based on its structural features and data from analogous compounds suggests good solubility in polar organic solvents. For researchers requiring precise quantitative data, the detailed experimental protocols provided in this guide offer a robust methodology for its determination. A thorough understanding of the solubility of this compound is paramount for its successful application in research and development.

References

Theoretical Calculations of 4-Hydroxy-8-Cyanoquinoline Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize the properties of 4-hydroxy-8-cyanoquinoline. While direct experimental and extensive theoretical data for this specific molecule are not widely published, this document outlines the established methodologies and presents analogous data from closely related quinoline derivatives. This guide serves as a practical framework for researchers seeking to model, analyze, and predict the physicochemical and electronic properties of this compound and similar compounds, which are of significant interest in medicinal chemistry and materials science.

Molecular Structure and Optimization

The initial step in the theoretical investigation of a molecule like this compound is the optimization of its geometric structure. This is typically achieved using quantum chemical calculations, most commonly Density Functional Theory (DFT). The choice of the functional and basis set is crucial for obtaining accurate results. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[1]

The optimized molecular structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's conformation and stability.

Optimized molecular structure of this compound.

Spectroscopic Properties

Theoretical calculations are instrumental in interpreting and assigning experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra.

Vibrational Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. The calculated frequencies correspond to the normal modes of vibration of the molecule. It is common practice to scale the calculated frequencies by a scaling factor to better match experimental data, accounting for anharmonicity and basis set deficiencies. For DFT/B3LYP/6-311G(d,p) calculations, a scaling factor of 0.9669 is often applied.[1]

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Compound (4-hydroxy-3-cyano-7-chloro-quinoline) [1]

| Vibrational Mode | HF/6-311G(d,p) (cm⁻¹) | DFT/B3LYP/6-311G(d,p) (cm⁻¹) | Experimental (cm⁻¹) |

| ν(O-H) | 3750 | 3600 | 3450 |

| ν(C≡N) | 2350 | 2280 | 2240 |

| ν(C=C) | 1650-1500 | 1620-1480 | 1600-1450 |

| γ(C-H) | 960 | 957 | 979 |

Note: HF refers to the Hartree-Fock method, another ab initio calculation approach.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential applications in areas like nonlinear optics (NLO).

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[2]

Table 2: Calculated Electronic Properties of 8-Hydroxyquinoline Derivatives [2][3]

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| 8-hydroxy-5-nitroquinoline | -6.8 | -2.7 | 4.1 |

| 5-chloro-8-hydroxyquinoline | -6.2 | -1.5 | 4.7 |

| 5,7-dichloro-8-hydroxyquinoline | -6.5 | -1.7 | 4.8 |

| 5-chloro-7-iodo-8-hydroxyquinoline | -6.3 | -1.9 | 4.4 |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. Red regions in an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack.

Workflow for generating a Molecular Electrostatic Potential map.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for applications in NLO materials. Theoretical calculations can predict the first-order hyperpolarizability (β₀), a key parameter for NLO activity. The calculated values of dipole moment, polarizability, and hyperpolarizability indicate the potential of a compound for NLO applications.[2][3]

Experimental Protocols

The following section outlines the general computational and experimental procedures for characterizing this compound, based on methodologies reported for similar compounds.

Computational Methodology

-

Software: All theoretical calculations can be performed using the Gaussian 09 program package.[1] Molecular visualization can be carried out using GaussView.[1]

-

Geometric Optimization: The molecular structure of this compound is first optimized using DFT with the B3LYP functional and the 6-311G(d,p) basis set.

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory (B3LYP/6-311G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculation: HOMO and LUMO energies, MEP, and NLO properties are calculated from the optimized geometry.

References

4-Hydroxy-8-cyanoquinoline: A Technical Guide to Its Synthesis, Properties, and Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of 4-hydroxy-8-cyanoquinoline, a fine chemical intermediate. While the specific historical discovery of this compound is not extensively documented in readily available literature, its structural motifs—the 4-hydroxyquinoline core and the aromatic nitrile group—are well-established in medicinal and materials chemistry. This guide outlines a plausible synthetic pathway, details relevant experimental protocols, and discusses the potential physicochemical and biological significance of this molecule, drawing on data from analogous structures.

Physicochemical Data

Quantitative data for this compound is not widely published. However, the properties of the parent compound, 4-hydroxyquinoline, provide a foundational reference.

| Property | Value (for 4-Hydroxyquinoline) |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol [1] |

| Melting Point | 200-202 °C[2] |

| Boiling Point | 313 °C (estimated)[3] |

| pKa | 2.23, 11.28 (at 20°C)[2] |

| LogP (o/w) | 2.450 (estimated)[3] |

| Appearance | Crystalline Powder or Needles[2] |

| Solubility | Soluble in methanol[2] |

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached through a multi-step process, leveraging well-established named reactions. A plausible route involves the initial construction of the 4-hydroxyquinoline ring system, followed by the introduction of the cyano group at the 8-position.

A logical starting material for this synthesis is 2-amino-3-cyanobenzonitrile. The synthesis would then proceed via a cyclization reaction to form the quinoline core. An alternative, and perhaps more traditional approach, would be to first synthesize an 8-amino-4-hydroxyquinoline and then convert the amino group to a cyano group via the Sandmeyer reaction. Given the availability of precursors, we will focus on a pathway starting from a substituted aniline.

A robust and widely used method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction .[4][5][6][7] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

A proposed two-step synthesis is outlined below:

-

Step 1: Gould-Jacobs Reaction to form 8-amino-4-hydroxyquinoline from 1,2-diaminobenzene.

-

Step 2: Sandmeyer Reaction to convert the 8-amino group to the 8-cyano group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed synthesis of this compound. These should be adapted and optimized based on specific laboratory conditions and substrate reactivity.

Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

This protocol is a general procedure for the synthesis of a 4-hydroxyquinoline derivative from an aniline and diethyl ethoxymethylenemalonate (DEEM).[5][8][9]

Materials:

-

Substituted Aniline (e.g., 1,2-diaminobenzene)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

-

Ethanol

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification and decarboxylation)

-

Non-polar solvent (e.g., hexane, cyclohexane for precipitation)

Procedure:

-

Condensation:

-

In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.

-

Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can often be used directly in the next step.

-

-

Thermal Cyclization:

-

Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether).

-

Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

-

Add a non-polar solvent like cyclohexane to aid precipitation.

-

Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling solvent.

-

-

Hydrolysis and Decarboxylation:

-

Suspend the crude 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10%).

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Place the dried acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

-

References

- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 3. 4-hydroxyquinoline, 611-36-9 [thegoodscentscompany.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]

- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Stability of 4-Hydroxy-8-Cyanoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 4-hydroxy-8-cyanoquinoline, a key heterocyclic compound with potential applications in drug development. Due to the limited availability of direct stability data for this specific molecule, this document outlines a predictive stability profile based on the known reactivity of its constituent functional groups—a 4-hydroxyquinoline core and a cyano group at the 8-position. This guide is intended to serve as a foundational resource for researchers, offering detailed, albeit hypothetical, experimental protocols for forced degradation studies, predicted degradation pathways, and a framework for developing stability-indicating analytical methods. The information presented herein is extrapolated from published data on analogous quinoline derivatives and established principles of organic chemistry.

Introduction

This compound belongs to the quinoline family of heterocyclic compounds, which are integral to a wide array of pharmaceuticals and biologically active molecules. The inherent chemical stability of a drug candidate is a critical determinant of its safety, efficacy, and shelf-life. Understanding the degradation pathways and the intrinsic stability of this compound is therefore paramount for its advancement in the drug development pipeline. This guide details a systematic approach to evaluating its stability through forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for designing appropriate analytical methodologies and for understanding its behavior in different formulation environments.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| Appearance | White to off-white crystalline powder |

| pKa (hydroxyl group) | ~8-9 |

| LogP | ~1.5-2.5 |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |

Forced Degradation Studies: A Predictive Overview

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2] The following sections outline the predicted stability of this compound under various stress conditions.

Hydrolytic Stability

It is anticipated that this compound will exhibit some susceptibility to hydrolysis, particularly at the cyano group, under both acidic and basic conditions.

-

Acidic Conditions: Under strong acidic conditions (e.g., 0.1 N HCl), the cyano group may undergo hydrolysis to form the corresponding carboxylic acid (4-hydroxyquinoline-8-carboxylic acid). The quinoline nitrogen is also susceptible to protonation, which may influence the overall electronic properties and stability of the molecule.

-

Basic Conditions: In alkaline media (e.g., 0.1 N NaOH), the hydroxyl group will be deprotonated to form a phenoxide ion, which may increase the electron density of the ring system and potentially enhance its susceptibility to oxidation. The cyano group can also be hydrolyzed under basic conditions, potentially leading to the formation of the corresponding amide and subsequently the carboxylic acid.

Oxidative Stability

The 4-hydroxyquinoline moiety is predicted to be susceptible to oxidation. The presence of the electron-donating hydroxyl group can activate the quinoline ring towards oxidative degradation.

-

Oxidizing Agents: Exposure to common oxidizing agents such as hydrogen peroxide (H₂O₂) is expected to result in the formation of N-oxides and potentially ring-opened products. The hydroxyl group itself could be oxidized, leading to the formation of quinone-like structures.

Thermal Stability

Based on studies of similar quinoline derivatives, this compound is expected to possess good thermal stability.[3] Significant degradation is not anticipated at temperatures typically used in accelerated stability studies (e.g., 40-80°C).[1] At much higher temperatures, decomposition of the molecule is expected, potentially involving the breakdown of the quinoline ring system.

Photostability

Quinoline derivatives are known to be photosensitive.[4][5] It is predicted that this compound will undergo degradation upon exposure to UV and visible light. The absorption of light can lead to the formation of excited states that are more reactive and can undergo various photochemical reactions, including oxidation and rearrangement.

Predicted Degradation Pathways

Based on the predicted outcomes of the forced degradation studies, a potential degradation pathway for this compound is proposed.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Metal Chelating Properties of 4-Hydroxy-8-Cyanoquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the metal chelating properties of 4-hydroxy-8-cyanoquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the design and application of novel metal-binding agents.

Introduction: The Significance of Metal Chelation in Drug Development

Metal ions play a crucial role in a vast array of biological processes, and their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2] Chelating agents, molecules that can bind to metal ions, offer a therapeutic strategy to restore metal homeostasis. The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore known for its potent metal-chelating capabilities, forming stable complexes with a variety of divalent and trivalent metal ions.[2][3] The introduction of substituents onto the 8-HQ core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the specific derivative, this compound, exploring its anticipated metal-binding characteristics based on the extensive knowledge of related compounds.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from related 4-hydroxyquinoline and 8-cyanoquinoline derivatives. The 4-hydroxy group is expected to be the primary site of deprotonation, enabling coordination with a metal ion, while the nitrogen atom at position 1 acts as the second coordination site. The electron-withdrawing nature of the cyano group at the 8-position is likely to influence the acidity of the hydroxyl group and the overall electron distribution of the aromatic system, thereby modulating the stability of the resulting metal complexes.

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted quinolines.[4] One potential pathway involves the cyclization of an appropriately substituted aniline precursor.

Metal Chelating Properties: A Quantitative Perspective

Table 1: Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes

| Metal Ion | log K₁ | log K₂ | Overall log β₂ |

| Cu²⁺ | 13.1 | 12.3 | 25.4 |

| Ni²⁺ | 11.5 | 10.1 | 21.6 |

| Co²⁺ | 10.6 | 9.5 | 20.1 |

| Zn²⁺ | 9.8 | 8.7 | 18.5 |

| Fe³⁺ | 14.1 | 12.7 | 26.8 |

Data for 8-hydroxyquinoline, presented as a reference for the expected chelating behavior of this compound. Stability constants are typically determined in a mixed solvent system (e.g., 50% v/v aqueous dioxane) at a constant temperature (e.g., 20°C).[6]

Experimental Protocols for Determining Metal Chelating Properties

The determination of stability constants for metal-ligand complexes is crucial for understanding their potential therapeutic efficacy. The following are detailed methodologies for key experiments used in the characterization of metal chelating agents like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[3] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Methodology:

-

Solution Preparation:

-

Prepare standardized solutions of the ligand (this compound), a strong acid (e.g., HClO₄), a strong base (e.g., NaOH), and the metal salt of interest (e.g., CuSO₄, ZnCl₂).

-

A background electrolyte (e.g., NaClO₄) is used to maintain a constant ionic strength.

-

Due to the potential for low aqueous solubility of the ligand and its complexes, a mixed solvent system (e.g., dioxane-water) is often employed.[7]

-

-

Titration Procedure:

-

Perform three separate titrations:

-

Acid Titration: Titrate the strong acid with the standard base.

-

Ligand Titration: Titrate a mixture of the strong acid and the ligand with the standard base.

-

Metal-Ligand Titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.

-

-

Record the pH at each addition of the titrant.

-

-

Data Analysis:

-

The titration data is used to calculate the proton-ligand and metal-ligand formation constants using specialized software that employs methods like the Bjerrum-Calvin and Irving-Rossotti techniques.[7]

-

Spectrophotometric Titration

Spectrophotometric methods are used to determine the stoichiometry and stability constants of metal complexes by observing changes in the UV-Visible absorption spectrum upon complex formation.

Methodology:

-

Spectral Scans:

-

Record the UV-Vis absorption spectra of the ligand, the metal ion, and a series of solutions with a fixed concentration of one component and varying concentrations of the other.

-

-

Stoichiometry Determination (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

-

Plot the absorbance at a wavelength of maximum complex absorption against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.

-

-

Stability Constant Calculation:

-

The data from the spectral scans can be used to calculate the stability constant by analyzing the change in absorbance as a function of ligand or metal concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. ijarsct.co.in [ijarsct.co.in]

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-8-cyanoquinoline as a Versatile Fluorescent Probe

Introduction

The quinoline scaffold is a privileged heterocyclic aromatic structure extensively utilized in the development of fluorescent molecular probes and chemosensors. Among its derivatives, 8-hydroxyquinoline (8-HQ) is a well-established and versatile organic compound known for its applications as a pharmacological agent and, notably, as a fluorescent chemosensor for metal ions. The fundamental mechanism for its sensing ability often relies on the modulation of processes like excited-state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET). Upon chelation with metal ions, the fluorescence of 8-HQ is typically enhanced due to increased molecular rigidity and inhibition of the ESIPT pathway, a phenomenon known as chelation-enhanced fluorescence (CHEF).

This document details the potential applications and experimental protocols for 4-hydroxy-8-cyanoquinoline , a derivative of 8-HQ. While this specific molecule is less explored, its structural features—combining the metal-chelating 8-hydroxyquinoline core with an electron-withdrawing cyano group—suggest significant potential as a highly sensitive fluorescent probe. The cyano group can modulate the photophysical properties and binding affinities of the parent 8-HQ molecule, potentially leading to enhanced selectivity and sensitivity.

These notes provide researchers, scientists, and drug development professionals with a foundational guide to the synthesis, characterization, and application of this compound for detecting metal ions, sensing pH, and use in cellular bioimaging. The protocols are based on established methodologies for the 8-hydroxyquinoline family of compounds.

Section 1: Synthesis of this compound

A plausible synthetic route to this compound involves the modification of a pre-existing quinoline scaffold. The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.

Protocol 1.1: Two-Step Synthesis from 8-Amino-4-hydroxyquinoline

This protocol describes the conversion of 8-amino-4-hydroxyquinoline to this compound via a Sandmeyer reaction.

Step 1: Diazotization of 8-Amino-4-hydroxyquinoline

-

In a 100 mL round-bottom flask, dissolve 8-amino-4-hydroxyquinoline (10 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (12 mmol) in cold water (10 mL).

-

Add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes, ensuring the temperature remains below 5 °C.

-